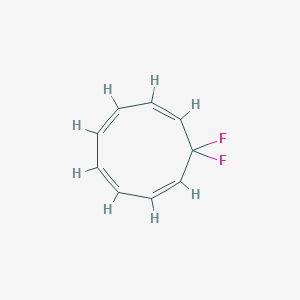
(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is a fluorinated derivative of cyclononatetraene, characterized by the presence of two fluorine atoms at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene typically involves the fluorination of cyclononatetraene. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
-
Fluorination with Selectfluor
Reactants: Cyclononatetraene, Selectfluor
Solvent: Acetonitrile
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Yield: Moderate to high, depending on reaction optimization
-
Fluorination with NFSI
Reactants: Cyclononatetraene, NFSI
Solvent: Dichloromethane
Conditions: Room temperature, inert atmosphere
Yield: Moderate to high
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, osmium tetroxide
Conditions: Aqueous or organic solvents, room temperature to elevated temperatures
Products: Diketones, carboxylic acids
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, room temperature
Products: Alkanes, alcohols
-
Substitution
Reagents: Halogens, nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the nucleophile and solvent
Products: Substituted cyclononatetraenes
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature
Substitution: Bromine in dichloromethane at room temperature
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique electronic properties make it a valuable intermediate in the development of new materials and catalysts.
Biology
While direct biological applications are limited, derivatives of this compound are being explored for their potential use in medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Medicine
In medicine, research is ongoing to explore the potential of fluorinated cyclononatetraenes as therapeutic agents. Their ability to interact with biological targets in unique ways could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound, leading to the formation of specific products. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclononatetraene: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
(1E,3Z,5E,7Z)-9,9-Dichloro-1,3,5,7-Cyclononatetraene: A chlorinated analogue with different electronic and steric properties.
(1E,3Z,5E,7Z)-9,9-Dibromo-1,3,5,7-Cyclononatetraene: A brominated analogue with distinct reactivity patterns.
Uniqueness
(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties. Fluorine atoms are highly electronegative, leading to changes in the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8F2 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
(1Z,3Z,5Z,7Z)-9,9-difluorocyclonona-1,3,5,7-tetraene |
InChI |
InChI=1S/C9H8F2/c10-9(11)7-5-3-1-2-4-6-8-9/h1-8H/b3-1-,4-2-,7-5-,8-6- |
Clave InChI |
HVOAMHGWIUUJEV-KZPCVFJPSA-N |
SMILES isomérico |
C\1=C\C=C/C(/C=C\C=C1)(F)F |
SMILES canónico |
C1=CC=CC(C=CC=C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


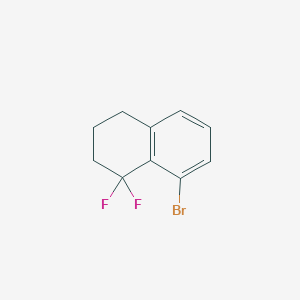
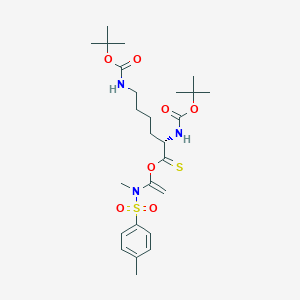
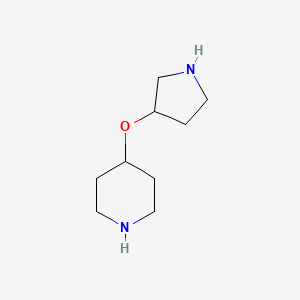
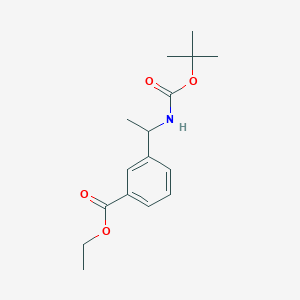
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

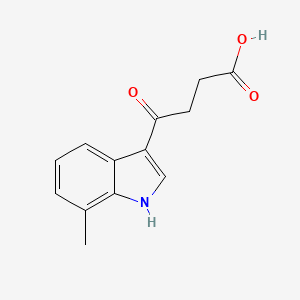
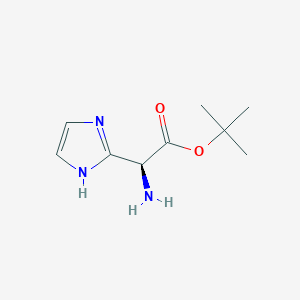
![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
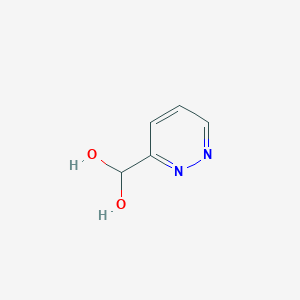
![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)

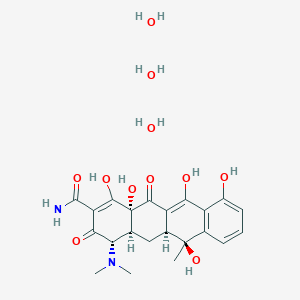
![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)
